6-Bromoquinoline-2-carboxamide
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Overview
Description
6-Bromoquinoline-2-carboxamide is a heterocyclic compound with the molecular formula C10H7BrN2O. It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.
Mechanism of Action
Target of Action
Similar compounds such as arylcarboxamide derivatives have been studied for their anti-tubercular activity, suggesting potential targets could be related to tuberculosis-causing bacteria .
Mode of Action
Research on similar compounds, such as arylcarboxamide derivatives, suggests that these compounds may interact with their targets, leading to changes that inhibit the growth of bacteria . These compounds have been shown to exhibit potent anti-tubercular activity .
Biochemical Pathways
Studies on related compounds suggest that they may affect pathways related to the growth and proliferation of bacteria . For instance, arylcarboxamide derivatives have been shown to exhibit anti-proliferative activities against certain cell lines .
Pharmacokinetics
Studies on similar compounds suggest that they may have good oral bioavailability .
Result of Action
Based on studies of similar compounds, it can be inferred that these compounds may inhibit the growth and proliferation of bacteria, leading to their potential use as anti-tubercular agents .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
6-Bromo-quinoline-2-carboxylic acid amide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. These interactions can alter the biochemical pathways within cells, leading to various physiological effects. The exact nature of these interactions depends on the specific biomolecule involved and the context of the reaction .
Cellular Effects
The effects of 6-Bromo-quinoline-2-carboxylic acid amide on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that control cell growth and differentiation. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific proteins within the cell .
Molecular Mechanism
At the molecular level, 6-Bromo-quinoline-2-carboxylic acid amide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription or translation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-quinoline-2-carboxylic acid amide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 6-Bromo-quinoline-2-carboxylic acid amide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where a specific dosage level results in a significant change in the compound’s impact on the organism. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks .
Metabolic Pathways
6-Bromo-quinoline-2-carboxylic acid amide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding the compound’s role in these pathways is essential for elucidating its overall impact on cellular function .
Transport and Distribution
The transport and distribution of 6-Bromo-quinoline-2-carboxylic acid amide within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 6-Bromo-quinoline-2-carboxylic acid amide is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline-2-carboxamide typically involves the bromination of quinoline derivatives. One common method includes the reaction of 6-bromoquinoline with an appropriate amide-forming reagent under controlled conditions. For instance, the reaction of 6-bromoquinoline with ammonium carbonate in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes followed by amide formation. The use of eco-efficient and cost-effective reagents is crucial in industrial settings to ensure sustainability and economic viability .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or organolithium compounds.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical syntheses .
Scientific Research Applications
6-Bromoquinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: This compound has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- Quinoline-2-carboxamide
- 6-Chloroquinoline-2-carboxamide
- 6-Fluoroquinoline-2-carboxamide
Comparison: 6-Bromoquinoline-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromo derivative often exhibits different pharmacokinetic properties and can form distinct products in chemical reactions .
Properties
IUPAC Name |
6-bromoquinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-7-2-4-8-6(5-7)1-3-9(13-8)10(12)14/h1-5H,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPODGJMFLAPEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)N)C=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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